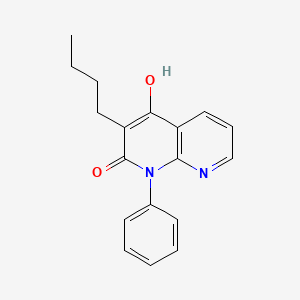

3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SCH 12223 is a unique agent which protects both gastric and intestinal epithelia from noxious stimuli.

Aplicaciones Científicas De Investigación

Antiallergy Agent

A novel class of antiallergy agents includes substituted 1,8-naphthyridin-2(1H)-ones, which have shown potential in inhibiting allergic and nonallergic bronchospasm in animal models. 1-Phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, a compound in this series, was identified for its promising antiallergy activity, potentially through the inhibition of sulfidopeptide leukotrienes release (Sherlock et al., 1988).

Cytotoxic Activity

Research has focused on the cytotoxic activity of 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives, aiming to enhance their pharmacokinetic characteristics for preclinical studies. This has led to the synthesis of several 3-carboxylic acid derivatives designed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development (Kai Lin, 2006).

Synthesis for ACAT Inhibition

Efforts in synthesizing naphthyridine parts of potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitors include 3-Amino-4-[3-(3-benzyloxypropoxy)phenyl]-1-butyl-1,8-naphthyridin-2(1H)-one. This synthesis is part of developing effective inhibitors of ACAT, a target for treating cholesterol-related disorders (Ban et al., 2005).

Photoinduced Molecular Transformations

Investigations into photoinduced molecular transformations using 4-hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one have contributed to the understanding of regioselective scission of cyclobutanoxyl radicals. This research aids in exploring novel methods for molecular rearrangement and synthesis in organic chemistry (Senboku et al., 1996).

Antitumor Agents

The substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated for their potential as antitumor agents. These compounds showed significant cytotoxic effects against various human tumor cell lines and inhibited tubulin polymerization, suggesting their potential in cancer therapy (Chen et al., 1997).

Synthesis of Pentacyclic Polyheterocycles

The synthesis of pentacyclic polyheterocycles has been achieved through regioselective Claisen rearrangement of 4-(4′-aryloxybut-2′-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones. This methodology is important for the creation of complex molecular structures with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).

Antibacterial Activity

Studies on the antibacterial activity of various 1,8-Naphthyridinyl-1,3,4-oxadiazoles, synthesized from 3-Phenyl-1,8-naphthyridin-2(1H)-one, have contributed to the development of new antibacterial compounds (Mogilaiah et al., 2004).

Propiedades

Número CAS |

89109-20-6 |

|---|---|

Fórmula molecular |

C18H18N2O2 |

Peso molecular |

294.35 |

Nombre IUPAC |

3-butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-10-15-16(21)14-11-7-12-19-17(14)20(18(15)22)13-8-5-4-6-9-13/h4-9,11-12,21H,2-3,10H2,1H3 |

SMILES |

CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sch 12223; Sch12223; Sch-12223. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

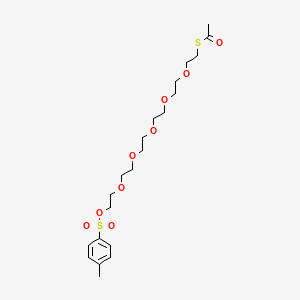

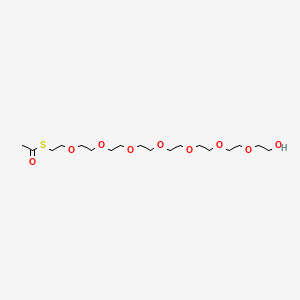

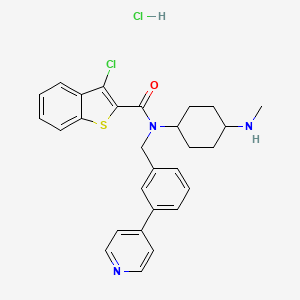

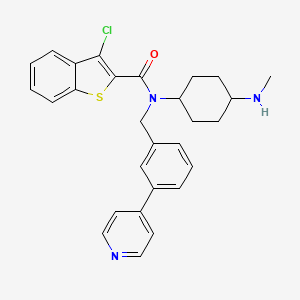

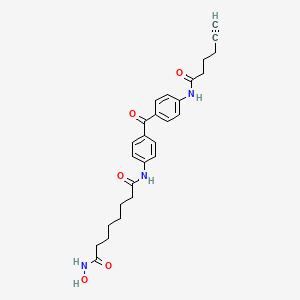

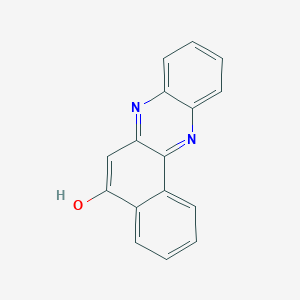

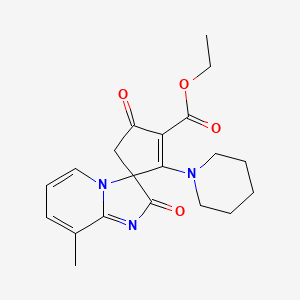

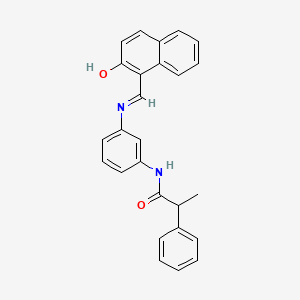

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.